2-Chloro-4-hydroxypyrimidine
Overview
Description
2-Chloro-4-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Photobiology : Lindqvist et al. (2002) investigated the photochemistry of 2-chloropyrimidine (ClPy), a related compound to 2-Chloro-4-hydroxypyrimidine, revealing its behavior under UV irradiation and proposing a reaction scheme for its transformation into other compounds (Lindqvist et al., 2002).
Two-Photon Absorption : Liu et al. (2008) studied the aggregation of hydroxypyrimidine derivatives, noting a significant enhancement in two-photon absorption and fluorescence, indicating potential applications in photophysics and photochemistry (Liu et al., 2008).
Radiation Effects and Defects in Solids : Planinić (1981) explored the irradiated aqueous solutions of hydroxypyrimidines, including 2-hydroxypyrimidine, through ESR studies, providing insights into the behavior of these compounds under irradiation conditions (Planinić, 1981).
Food Safety Evaluation : A study by Flavourings (2009) evaluated the safety of 2,4-diamino-6-hydroxypyrimidine, a structurally related compound, for use in food contact materials, highlighting the broader implications for the safety and usage of hydroxypyrimidine derivatives in food applications (Flavourings, 2009).
Antiviral Activity : Holý et al. (2002) synthesized and examined various 6-hydroxypyrimidine derivatives, discovering their potential as antiviral agents against a range of viruses, including herpes and HIV (Holý et al., 2002).
Antimicrobial Activity : Gupta et al. (2014) synthesized hydroxypyrimidine derivatives and evaluated their antimicrobial efficacy, indicating potential applications in the development of new antimicrobial agents (Gupta et al., 2014).
Tautomerism Studies : Giuliano et al. (2010) studied the keto-enol tautomerism of 4-hydroxypyrimidine, providing insights into the structural and chemical properties of hydroxypyrimidines (Giuliano et al., 2010).
Chemical Synthesis and Reactions : Various studies have explored the synthesis and reactions of chloro- and hydroxypyrimidines, elucidating their chemical behavior and potential for creating novel compounds (Yamamoto, 1982; Chiang, 1958; Yagodina et al., 1989).
Mechanism of Action
Target of Action
2-Chloro-4-hydroxypyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of the aforementioned inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can influence the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
The pharmacokinetics of pyrimidines and their derivatives are an active area of research .
Result of Action
Pyrimidines and their derivatives are known to exhibit potent anti-inflammatory effects .
Action Environment
The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental factors such as temperature and the presence of other chemical compounds.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-hydroxypyrimidine are not fully explored. As a pyrimidine derivative, it shares some common characteristics with other pyrimidines. Pyrimidines are known to interact with enzymes, proteins, and other biomolecules in various biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative. For instance, the chlorine and hydroxy groups in this compound could potentially influence its interactions with biomolecules .
Cellular Effects
Pyrimidine derivatives can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine and hydroxy groups in this compound may modify these effects.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .
Dosage Effects in Animal Models
There is no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in similar metabolic pathways as other pyrimidines .
Properties
IUPAC Name |
2-chloro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETSYNXZMUAONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546511 | |
Record name | 2-Chloropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55873-09-1 | |
Record name | 2-Chloropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3H-pyrimidin-4-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.